μ-Opioid Receptor Binding Affinity: A Critical Evidence Gap Compared to Dmt1-DALDA and DALDA
No published, peer-reviewed data exist for the μ-opioid receptor binding affinity (Ki) of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine. This represents a critical evidence gap, as the μ-opioid receptor is the primary target for structurally related D-peptides. In stark contrast, the established Dmt1-DALDA peptide (H-Dmt-D-Arg-Phe-Lys-NH2) demonstrates a high binding affinity of Kiμ = 0.143 nM [1]. Its demethylated analog, DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), shows a 11.8-fold lower affinity at Kiμ = 1.69 nM [1]. The absence of a positively charged D-Arg residue and a C-terminal amide in the target compound is predicted to drastically alter its receptor interactions, but the magnitude and direction of this change are unknown. This evidence gap means the target compound cannot be substituted for, or compared to, any known μ-opioid peptide without de novo experimentation.
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (Kiμ) |
|---|---|
| Target Compound Data | No data available in public literature |
| Comparator Or Baseline | Dmt1-DALDA: Kiμ = 0.143 nM; DALDA: Kiμ = 1.69 nM |
| Quantified Difference | N/A (Target compound data missing) |
| Conditions | In vitro radioligand binding assays using μ-opioid receptor preparations |
Why This Matters
For any user interested in opioid receptor interactions, the complete lack of primary binding data means a research program cannot proceed based on literature precedent alone; a direct request for custom characterization is mandatory, making the compound's uncharacterized status its primary differentiator.
- [1] Varamini, P., et al. (2014). In Vitro Membrane Permeation Studies and in Vivo Antinociception of Glycosylated Dmt1-DALDA Analogues. ACS Chemical Neuroscience, 5(2), 100-108. DOI: 10.1021/ml4004765. View Source
